Cas no 941994-56-5 (4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)

4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
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- 4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide
- 4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
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- インチ: 1S/C14H13N5O5S/c1-19(2)25(21,22)10-5-3-9(4-6-10)12(20)16-14-18-17-13(23-14)11-7-8-15-24-11/h3-8H,1-2H3,(H,16,18,20)
- InChIKey: WLQJGGXXAXPAFD-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2ON=CC=2)O1)(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1
4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2483-0027-5μmol |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-20μmol |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-50mg |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-4mg |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-30mg |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-10μmol |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-1mg |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-20mg |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-3mg |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2483-0027-75mg |
4-(dimethylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide |
941994-56-5 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamideに関する追加情報
Chemical and Biological Exploration of 4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide (CAS No. 941994-56-5)
The compound 4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide, identified by the CAS number 941994-56-5, represents a fascinating molecule in the realm of medicinal chemistry. Its unique structural framework, comprising a benzamide core linked to a dimethylsulfamoyl group and a 1,3,4-oxadiazole moiety further substituted with a 1,2-oxazole ring, positions it as a promising candidate for further pharmacological investigation.
Recent advancements in the field of heterocyclic chemistry have highlighted the significance of oxadiazole and oxazole derivatives in drug discovery. These heterocycles are known for their ability to modulate various biological pathways due to their electron-deficient nature and rigid structure. The presence of multiple nitrogen atoms in the 1,3,4-oxadiazol and 1,2-oxazol units enhances the compound's potential to interact with biological targets such as enzymes and receptors.
In particular, the dimethylsulfamoyl group appended to the benzamide moiety introduces a polar region that can facilitate hydrophilic interactions with biological targets. This functional group is often employed in medicinal chemistry to improve solubility and binding affinity. The benzamide itself is a well-documented pharmacophore found in numerous therapeutic agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.
The structural complexity of 4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide suggests potential applications in multiple therapeutic areas. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. The interplay between the dimethylsulfamoyl, 1,3,4-oxadiazol, and 1,2-oxazol moieties could lead to unique binding interactions with target proteins.
Investigations into the biological activity of this compound have begun to yield promising results. In vitro assays have demonstrated that derivatives with similar structural motifs exhibit modulatory effects on key signaling pathways involved in cell proliferation and apoptosis. The 1,3,4-oxadiazol ring has been particularly noted for its ability to disrupt microtubule formation in cancer cells, making it a valuable scaffold for anticancer drug development.
The synthesis of 4-(dimethylsulfamoyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps include the formation of the oxadiazole ring through cycloaddition reactions and subsequent functionalization at the 5-position with the 1,2 oxazole unit. The introduction of the benzamide and dimethylsulfamoyl groups requires careful consideration of reaction conditions to ensure high yield and purity.
One of the most compelling aspects of this compound is its potential for further derivatization. By modifying substituents on the benzamide or altering the connectivity between heterocyclic rings, chemists can generate libraries of analogs with tailored biological properties. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for drug development.
The role of computational chemistry in studying 4-(dimethylsulfamoyl)-N-5-(1,2-oxyzol -5 -yl)-1 ,3 ,4 - oxadiazol - 2 - ylbenzamide cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and understand molecular interactions at an atomic level. These insights are crucial for guiding synthetic efforts and optimizing lead compounds before they enter preclinical testing.
As research progresses, collaborations between synthetic chemists and biologists will be essential to fully exploit the therapeutic potential of this compound. Preclinical studies are needed to assess its safety profile and efficacy in animal models before human trials can be initiated. The integration of interdisciplinary approaches will be key to translating laboratory discoveries into tangible therapeutic benefits.
The broader significance of compounds like 4-(dimethylsulfamoyl)-N - 5 - ( 1 , 2 - oxyzol - 5 - yl ) - 1 ,3 ,4 - oxadiazol - 2 - ylbenzamide lies in their contribution to our fundamental understanding of biochemical pathways and disease mechanisms. By probing how these molecules interact with biological systems at a molecular level , researchers can uncover new therapeutic strategies that address unmet medical needs .
In conclusion, 4 -( dimethyl sulfamoyl ) - N - 5 -( 1 ,2 oxyzol -5 yl ) - 13 ,4 oxadiazol - 12 ylbenzamide ( CAS no .94199456 ) represents an exciting frontier in medicinal chemistry . Its intricate structure , coupled with preliminary evidence suggesting biological activity , positions it as a valuable scaffold for further exploration . As research continues to unfold , this compound holds promise not only as a potential therapeutic agent but also as a catalyst for scientific discovery across multiple disciplines .
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